6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)-
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Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- is a complex heterocyclic compound that belongs to the class of triazolo-benzodiazepines. This compound is known for its significant pharmacological activities, particularly in the field of anticonvulsant and anxiolytic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzoic acids with propargylamine, benzaldehyde, and isocyanides . The reaction conditions often involve the use of solvents like ethanol or toluene, and the process may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with benzodiazepine receptors in the central nervous system. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA_A receptor, leading to increased neuronal inhibition and anticonvulsant effects . The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the modulation of GABAergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo-benzodiazepine derivatives: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,4-Triazolo(4,3-a)(1,5)benzodiazepine derivatives: Variants with different substituents that may exhibit different biological activities.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high anticonvulsant activity and interaction with benzodiazepine receptors make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
153901-46-3 |
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Molecular Formula |
C23H17ClN4S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
8-chloro-5-methylsulfanyl-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C23H17ClN4S/c1-29-22-15-21-25-26-23(16-8-4-2-5-9-16)28(21)19-13-12-17(24)14-20(19)27(22)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
YFTISWPTCLMZJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=NN=C(N2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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